molecular formula C27H32O4 B8262432 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol CAS No. 142685-32-3

6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol

Cat. No.: B8262432
CAS No.: 142685-32-3
M. Wt: 420.5 g/mol
InChI Key: JOOJDEBZNKYPSX-UHFFFAOYSA-N
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Description

6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol is a useful research compound. Its molecular formula is C27H32O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O4/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-19,28H,3-4,8-9,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOJDEBZNKYPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245134
Record name 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142685-32-3
Record name 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142685-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.38 g (10 mmol) of DMTr-Cl and 3.45 mL (20 mmol) of diisopropylethylamine in 50 mL of dry pyridine was added 5.91 g (50 mmol) of 1,6-hexanediol. After stirring for 4 h, the mixture was quenched with 85 mL of 5% sodium bicarbonate and extracted with 2×100 mL of methylene chloride. The organic phase was washed with 2×100 mL of water and 100 mL of brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (3.5×17 cm silica) using methylene chloride. The fractions containing pure product were combined and concentrated to give 1.40 g of 37 as a yellow syrup.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name

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